molecular formula C22H23N3O5 B11684380 6-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid phenethyl-amide

6-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-hexanoic acid phenethyl-amide

Cat. No.: B11684380
M. Wt: 409.4 g/mol
InChI Key: AYSZEEFTFKGMKM-UHFFFAOYSA-N
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Description

6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-PHENYLETHYL)HEXANAMIDE is a synthetic organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-PHENYLETHYL)HEXANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Nitration: Introduction of the nitro group can be done using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Amidation: The final step involves the reaction of the nitroisoindoline derivative with 2-phenylethylamine under suitable conditions to form the hexanamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino derivative.

    Reduction: The compound can be reduced using agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Reduction: Amino derivative of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-PHENYLETHYL)HEXANAMIDE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The nitro group could play a role in redox reactions, while the isoindoline core might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-PHENYLETHYL)PENTANAMIDE
  • 6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-PHENYLETHYL)BUTANAMIDE

Uniqueness

The uniqueness of 6-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-(2-PHENYLETHYL)HEXANAMIDE lies in its specific structural features, such as the length of the hexanamide chain and the presence of the nitro group, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

6-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(2-phenylethyl)hexanamide

InChI

InChI=1S/C22H23N3O5/c26-19(23-14-13-16-8-3-1-4-9-16)12-5-2-6-15-24-21(27)17-10-7-11-18(25(29)30)20(17)22(24)28/h1,3-4,7-11H,2,5-6,12-15H2,(H,23,26)

InChI Key

AYSZEEFTFKGMKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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